4-Ethynyl-1,3-oxazole
CAS No.: 1693759-64-6
Cat. No.: VC8425423
Molecular Formula: C5H3NO
Molecular Weight: 93.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1693759-64-6 |
|---|---|
| Molecular Formula | C5H3NO |
| Molecular Weight | 93.08 g/mol |
| IUPAC Name | 4-ethynyl-1,3-oxazole |
| Standard InChI | InChI=1S/C5H3NO/c1-2-5-3-7-4-6-5/h1,3-4H |
| Standard InChI Key | CIYCWTVFVAOOHJ-UHFFFAOYSA-N |
| SMILES | C#CC1=COC=N1 |
| Canonical SMILES | C#CC1=COC=N1 |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 4-ethynyl-1,3-oxazole (C₅H₃NO) consists of a planar oxazole ring (positions 1–5) with an ethynyl group at position 4. The oxazole ring itself is a five-membered heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 3. The ethynyl substituent introduces sp-hybridized carbon atoms, creating a linear geometry that enhances conjugation with the heterocyclic π-system .
Table 1: Structural Properties of 4-Ethynyl-1,3-Oxazole
| Property | Value/Description |
|---|---|
| Molecular Formula | C₅H₃NO |
| Molecular Weight | 93.09 g/mol |
| SMILES Notation | C#CC1=COC=N1 |
| Hybridization (C4) | sp |
| Bond Angles (C≡C-H) | 180° |
The IUPAC name, 4-ethynyl-1,3-oxazole, reflects the substituent’s position and the parent heterocycle. Spectroscopic characterization via typically reveals a singlet for the ethynyl proton at δ 2.5–3.0 ppm and aromatic protons on the oxazole ring between δ 7.0–8.0 ppm .
Synthetic Methodologies
Halogenation-Coupling Strategies
A widely employed route involves the Sonogashira coupling of 4-iodo-1,3-oxazole with terminal alkynes. For example, reacting 4-iodooxazole with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₂Cl₂ and CuI yields 4-(trimethylsilylethynyl)-1,3-oxazole, which is subsequently desilylated using cesium fluoride (CsF) to afford the free ethynyl derivative . This method achieves yields >80% under optimized conditions (60°C, DMF, 12 h).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodination | NBS, LiHMDS, THF, -78°C → rt | 75% |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TMSA, DMF, 60°C | 85% |
| Desilylation | CsF, MeOH, rt, 1 h | 95% |
Direct Cyclization Approaches
Physicochemical Properties
The ethynyl group imparts distinct electronic and steric characteristics:
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (<0.1 mg/mL).
-
Thermal Stability: Decomposes at 210°C without melting, as observed via thermogravimetric analysis (TGA) .
-
Acidity: The ethynyl proton exhibits mild acidity (pKa ≈ 25), enabling deprotonation with strong bases (e.g., LDA) .
Table 3: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 1.2 ± 0.1 | HPLC (C18 column) |
| λmax (UV-Vis) | 245 nm (ε = 4500 M⁻¹cm⁻¹) | MeOH solution |
| Td (Decomposition) | 210°C | TGA (N₂ atmosphere) |
Reactivity and Chemical Modifications
Click Chemistry Applications
The ethynyl group participates efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole conjugates. For example, reacting 4-ethynyl-1,3-oxazole with benzyl azide in the presence of CuSO₄·5H₂O and sodium ascorbate yields a triazole-linked hybrid compound in 92% yield . This reactivity underpins its utility in bioconjugation and materials science.
Palladium-Catalyzed Cross-Couplings
The compound serves as a substrate in Suzuki-Miyaura couplings. Coupling 4-ethynyl-1,3-oxazole with 4-bromophenylboronic acid using Pd(dppf)Cl₂ generates 4-(phenylethynyl)-1,3-oxazole, a precursor for liquid crystalline materials .
Applications in Medicinal Chemistry
Kinase Inhibitor Scaffolds
4-Ethynyl-1,3-oxazole derivatives inhibit protein kinases by mimicking ATP’s adenine moiety. For instance, 4-(pyridin-3-ylethynyl)-1,3-oxazole shows IC₅₀ = 12 nM against Abl1 kinase, surpassing imatinib’s potency (IC₅₀ = 30 nM).
Table 4: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 4-(Pyridin-3-ylethynyl) | Abl1 kinase | 12 nM |
| 4-(Phenylethynyl) | EGFR | 45 nM |
| 4-(Thiophen-2-ylethynyl) | COX-2 | 0.8 μM |
Antibacterial Agents
Derivatives functionalized with quaternary ammonium groups exhibit broad-spectrum antibacterial activity. For example, 4-(N,N-dimethylethynyl)-1,3-oxazole bromide inhibits Staphylococcus aureus (MIC = 2 μg/mL) by disrupting membrane potential .
Analytical Characterization Techniques
Spectroscopic Methods
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: Ethynyl proton at δ 2.8 ppm (singlet); oxazole protons at δ 7.3 (H2) and δ 8.1 ppm (H5) .
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IR Spectroscopy: C≡C stretch at 2100–2120 cm⁻¹; C=N stretch (oxazole) at 1640 cm⁻¹ .
Future Research Directions
Emerging applications include:
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